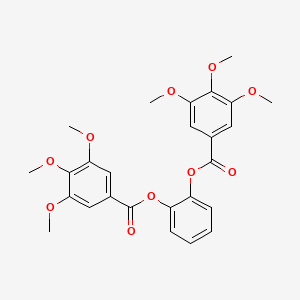
1,2-Phenylene bis(3,4,5-trimethoxybenzoate)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Phenylene bis(3,4,5-trimethoxybenzoate) is an organic compound with the molecular formula C26H26O10. It is a derivative of benzoic acid and is characterized by the presence of two 3,4,5-trimethoxybenzoate groups attached to a 1,2-phenylene core.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Phenylene bis(3,4,5-trimethoxybenzoate) typically involves the esterification of 1,2-phenylenedicarboxylic acid with 3,4,5-trimethoxybenzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane or toluene .
Industrial Production Methods
Industrial production methods for this compound may involve similar esterification reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the pure compound .
Analyse Des Réactions Chimiques
Types of Reactions
1,2-Phenylene bis(3,4,5-trimethoxybenzoate) can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Major Products Formed
Oxidation: Formation of 3,4,5-trimethoxybenzoic acid derivatives.
Reduction: Formation of 3,4,5-trimethoxybenzyl alcohol derivatives.
Substitution: Formation of nitro or halogenated derivatives of the compound.
Applications De Recherche Scientifique
1,2-Phenylene bis(3,4,5-trimethoxybenzoate) has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.
Mécanisme D'action
The mechanism of action of 1,2-Phenylene bis(3,4,5-trimethoxybenzoate) involves its interaction with biological membranes and enzymes. The compound can incorporate into lipid bilayers, altering their physical properties and affecting membrane-associated processes. Additionally, it may interact with specific enzymes, inhibiting their activity and leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 3,4,5-trimethoxybenzoate: A related compound with similar structural features but differing in the ester linkage.
1,2-Dihydro-2,2,4-trimethylquinoline derivatives: Compounds with similar aromatic systems but different functional groups.
3,3’- (1,4-Phenylene)bis [5,6-diphenyl-1,2,4-triazine]: Another compound with a phenylene core but different substituents
Uniqueness
1,2-Phenylene bis(3,4,5-trimethoxybenzoate) is unique due to its dual 3,4,5-trimethoxybenzoate groups, which impart distinct chemical and biological properties.
Propriétés
Numéro CAS |
6286-71-1 |
|---|---|
Formule moléculaire |
C26H26O10 |
Poids moléculaire |
498.5 g/mol |
Nom IUPAC |
[2-(3,4,5-trimethoxybenzoyl)oxyphenyl] 3,4,5-trimethoxybenzoate |
InChI |
InChI=1S/C26H26O10/c1-29-19-11-15(12-20(30-2)23(19)33-5)25(27)35-17-9-7-8-10-18(17)36-26(28)16-13-21(31-3)24(34-6)22(14-16)32-4/h7-14H,1-6H3 |
Clé InChI |
TYXIIJIIBZVDNV-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=CC(=C1OC)OC)C(=O)OC2=CC=CC=C2OC(=O)C3=CC(=C(C(=C3)OC)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


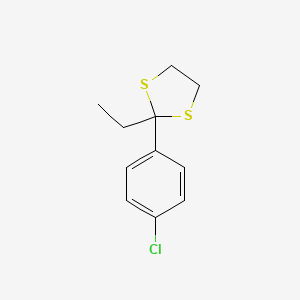
![4-Benzyl-2-cyclohexyl-6-[(dimethylamino)methyl]phenol](/img/structure/B14728205.png)


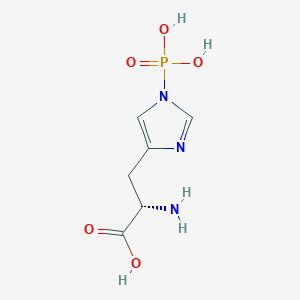
![2-propan-2-yl-13-azapentacyclo[12.8.0.03,12.04,9.017,22]docosa-1,3(12),4,6,8,10,13,15,17,19,21-undecaene](/img/structure/B14728258.png)
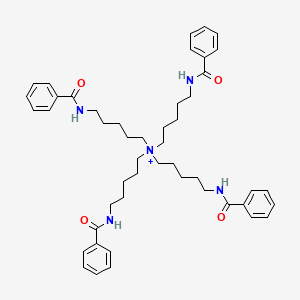
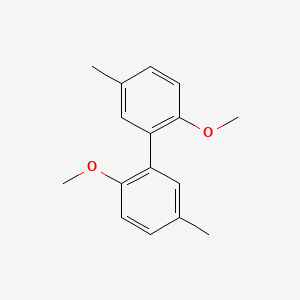
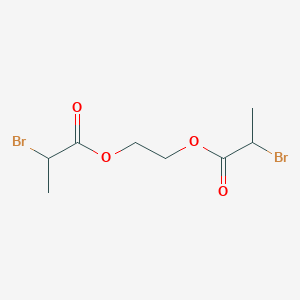
![2-Phenylbenzo[f][1,3]benzothiazole](/img/structure/B14728264.png)
![Propanedinitrile, [(dimethylamino)phenylmethylene]-](/img/structure/B14728265.png)
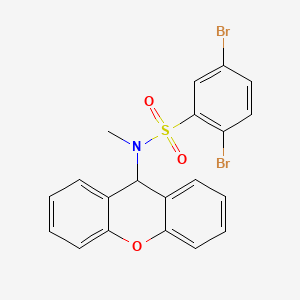
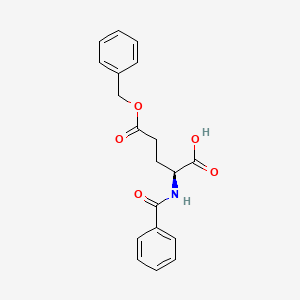
![5-[[(5R,5aR,8aR,9R)-8-oxo-9-(3,4,5-trimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-5-yl]oxy]-5-oxopentanoic acid;propan-2-amine](/img/structure/B14728296.png)
